6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione
Description
6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione is a pyrimidine derivative characterized by a 2,4-dione core substituted with an amino group at position 6, a butyl chain at position 1, and a methyl group at position 2. The pyrimidine-2,4-dione scaffold is structurally related to uracil and its analogs, making it a candidate for studying bioactivity and physicochemical properties .
Properties
IUPAC Name |
6-amino-1-butyl-3-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-4-5-12-7(10)6-8(13)11(2)9(12)14/h6H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJULKCPESFFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=O)N(C1=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368232 | |
| Record name | 6-Amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53681-50-8 | |
| Record name | 6-Amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyluracil with butylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or butyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
The structural and functional attributes of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione can be contextualized by comparing it to related pyrimidine-2,4-dione derivatives. Below is a detailed analysis of key analogs:
Structural Comparisons
Table 1: Structural and Molecular Features of Selected Pyrimidine-2,4-dione Derivatives
Key Differences and Implications
Substituent Effects on Lipophilicity: The butyl chain at position 1 in the target compound increases lipophilicity compared to analogs with methyl (C₆H₉N₃O₂) or benzyl (C₁₂H₁₃N₃O₂) groups. This may enhance blood-brain barrier penetration or solubility in nonpolar solvents . The 6-amino group distinguishes the target from non-amino derivatives (e.g., 3-(butan-2-yl)-6-methylpyrimidine-2,4-dione), enabling hydrogen bonding interactions critical for biological targeting .
For example, imidazolidine derivatives in use Strecker synthesis, but pyrimidine analogs likely involve condensation of urea/thiourea with β-keto esters or malonic acid derivatives .
Pharmacological Potential: Analogs like 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3) exhibit CNS activity, suggesting that substitutions on the dione ring influence bioactivity . The target compound’s amino and alkyl groups may similarly modulate interactions with enzymes or receptors, though specific data are unavailable in the provided evidence. Thiazolidine-2,4-dione derivatives (e.g., SD-1, SD-3) show antidiabetic activity via PPAR-γ modulation, highlighting the therapeutic relevance of dione scaffolds. The target compound’s amino group could mimic these interactions .
Physicochemical and Spectroscopic Properties
- Spectroscopy: NMR and IR data for pyrimidine-2,4-diones (e.g., 6-Amino-1,3-dimethylpyrimidine-2,4-dione) typically show characteristic peaks for NH (3200–3400 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups. DFT calculations for related compounds (e.g., β-enamino-pyran-2,4-diones) demonstrate good correlation between experimental and computed NMR shifts .
- Crystallography: X-ray studies of bis-(β-enamino-pyran-2,4-diones) reveal intermolecular H-bonding and O...H interactions stabilizing the crystal lattice. Similar packing patterns may apply to the target compound .
Biological Activity
6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione, a pyrimidine derivative, has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes an amino group at the 6-position and a butyl group at the 1-position, contributing to its unique chemical reactivity and biological activity. Its molecular formula is , and it has a molecular weight of approximately 196.21 g/mol.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported in a range of 50–100 µg/mL .
2. Antifungal Properties
The compound also exhibits antifungal activity, particularly against Candida albicans. In vitro assays indicated effective growth inhibition with an IC50 value of approximately 30 µg/mL .
3. Enzyme Inhibition
this compound has been identified as a potential inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer biology. The compound showed promising IC50 values in the micromolar range during screening for BCAT inhibitors .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Lipophilicity : The butyl group increases the compound's lipophilicity, facilitating membrane penetration and interaction with lipid-based cellular structures .
Case Studies
Several case studies have explored the pharmacological potential of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. Results indicated that modifications in the alkyl chain significantly influenced antimicrobial potency. The butyl substitution was linked to enhanced activity against Gram-positive bacteria .
Case Study 2: Cancer Cell Metabolism
In another investigation focusing on cancer cell lines, the compound was tested for its effects on BCAT activity. The results demonstrated that it could significantly reduce BCAT activity in MCF7 breast cancer cells, suggesting a potential role in metabolic modulation within tumor microenvironments .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other pyrimidine derivatives:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antifungal Activity (IC50 µg/mL) | BCAT Inhibition (IC50 µM) |
|---|---|---|---|
| 6-Amino-1-butyl-3-methyl-pyrimidine | 50–100 | 30 | 5–10 |
| BAY-069 (Trifluoromethyl derivative) | 25–50 | 20 | 0.5 |
| Other Pyrimidine Derivative | Varies | Varies | Varies |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione, and how can its purity be validated?
- Synthesis : Adapt protocols from structurally similar pyrimidine derivatives, such as refluxing precursors in anhydrous solvents (e.g., ethanol or THF) under nitrogen, followed by column chromatography for purification. For example, Booysen et al. (2011) synthesized analogous compounds using Schiff base condensation and characterized intermediates via FT-IR and NMR .
- Characterization : Use HPLC with a C18 column (mobile phase: acetonitrile/water, pH 6.5 ammonium acetate buffer) to assess purity. Confirm structure via -NMR (amide proton signals at δ 10–12 ppm) and mass spectrometry (expected molecular ion at m/z 197.234 for CHNO) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Due to limited toxicological data (no acute toxicity or irritation studies available), adhere to Tier 1 precautions :
- Use PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Store in a cool, dry environment away from ignition sources .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility)?
- Experimental validation : Perform differential scanning calorimetry (DSC) for melting point determination. For solubility, use shake-flask methods in solvents like DMSO, water, or ethanol, followed by UV-Vis quantification (λ ~260–280 nm for pyrimidine derivatives). Note that existing SDS documents lack empirical data, necessitating independent verification .
Advanced Research Questions
Q. What strategies are effective for analyzing the impact of substituents on this compound’s biological activity?
- Structure-activity relationship (SAR) : Synthesize analogs with varied alkyl/aryl groups at the 1- and 3-positions. Compare bioactivity using assays like antimicrobial disk diffusion (e.g., E. coli or S. aureus) or kinase inhibition screens. For example, Abshana Begam et al. (2024) evaluated indole-substituted pyrimidines via molecular docking against bacterial DNA gyrase .
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density and predict reactive sites .
Q. How can polymorphic forms of this compound be identified and characterized?
- Crystallography : Use single-crystal X-ray diffraction (SCXRD) to resolve lattice parameters. Booysen et al. (2011) identified two monoclinic polymorphs of a related compound with distinct hydrogen-bonding networks .
- Thermal analysis : Pair DSC with thermogravimetric analysis (TGA) to detect phase transitions or decomposition.
Q. What methodologies are suitable for reconciling conflicting spectroscopic data in literature?
- Multi-technique validation : Cross-reference -NMR, FT-IR (amide I band ~1650–1700 cm), and high-resolution mass spectrometry (HRMS). For example, discrepancies in -NMR signals may arise from solvent polarity or tautomerism; use deuterated DMSO for stable readings .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- DoE (Design of Experiments) : Vary parameters like temperature (80–120°C), catalyst load (e.g., Pd/C for hydrogenation), and solvent polarity. Monitor via TLC and optimize using response surface methodology (RSM) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
